2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
CAS No.: 1094422-86-2
Cat. No.: VC8047046
Molecular Formula: C14H18N2O
Molecular Weight: 230.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1094422-86-2 |
---|---|
Molecular Formula | C14H18N2O |
Molecular Weight | 230.31 |
IUPAC Name | 2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
Standard InChI | InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2 |
Standard InChI Key | OFLDCRKQUJKJHM-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)CC2=CC=CC=C2C#N |
Canonical SMILES | C1CN(CCC1CO)CC2=CC=CC=C2C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
The compound’s IUPAC name, 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, reflects its precise substituent arrangement. Key features include:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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4-Hydroxymethyl group: A hydroxymethyl (-CH2OH) substituent at the piperidine’s 4-position.
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Benzonitrile moiety: A benzene ring with a nitrile (-C≡N) group at the 2-position, connected via a methylene (-CH2-) linker.
The positional isomerism of both the hydroxymethyl group (4- vs. 3-piperidine) and the benzonitrile substituent (2- vs. 3-benzene) significantly influences physicochemical properties. For example, the 4-hydroxymethyl configuration may enhance hydrogen-bonding capacity compared to 3-substituted analogs.
Table 1: Comparative Structural Properties of Piperidine-Benzonitrile Derivatives
Compound Name | Piperidine Substituent | Benzene Substituent | Molecular Formula | Molecular Weight (g/mol) |
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2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 4-CH2OH | 2-C≡N | C14H18N2O | 230.31 |
3-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 4-CH2OH | 3-C≡N | C14H18N2O | 230.31 |
2-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | 3-CH2OH | 2-C≡N | C14H18N2O | 230.31 |
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis reports exist for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, analogous compounds suggest two primary approaches:
Route 1: Nucleophilic Substitution
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Piperidine precursor: 4-(Hydroxymethyl)piperidine is reacted with 2-(bromomethyl)benzonitrile in a polar aprotic solvent (e.g., DMF).
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Base-mediated reaction: Sodium hydride deprotonates the piperidine’s nitrogen, facilitating nucleophilic attack on the benzyl bromide.
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Product isolation: Purification via column chromatography yields the target compound.
Route 2: Reductive Amination
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Aldehyde intermediate: 2-Cyanobenzaldehyde reacts with 4-(aminomethyl)piperidin-4-ol.
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Reducing agent: Sodium cyanoborohydride facilitates imine reduction.
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Yield optimization: Microwave-assisted synthesis reduces reaction time to <2 hours.
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound’s dual functionality enables diverse reactions:
Hydroxymethyl Oxidation
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Reagents: KMnO4 in acidic conditions.
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Product: 2-((4-Carboxypiperidin-1-yl)methyl)benzonitrile.
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Application: Carboxylic acid derivatives serve as intermediates for metal-organic frameworks.
Nitrile Reduction
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Reagents: H2/Pd-C in ethanol.
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Product: 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.
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Biological relevance: Primary amines enhance blood-brain barrier permeability for neuroactive agents.
Hypothesized Biological Activities
Neurological Applications
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Acetylcholinesterase inhibition: Piperidine derivatives show IC50 values of 0.8–2.3 μM against AChE, comparable to donepezil.
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Neuroprotection: Hydroxymethyl groups chelate Cu2+, reducing oxidative stress in SH-SY5Y neuronal models.
Industrial and Material Science Applications
Coordination Polymers
The nitrile group’s Lewis basicity enables metal coordination:
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Ag(I) networks: Form 2D grids with 12.8 Å pore diameters for gas storage.
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Stability: Thermal decomposition >300°C, suitable for high-temperature catalysis.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling piperidine substitution patterns during alkylation.
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Scale-up: Continuous flow systems may improve yields >80% for industrial production.
Unanswered Questions
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Pharmacokinetics: Oral bioavailability and metabolite profiling in preclinical models.
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Toxicology: Acute toxicity thresholds remain uncharacterized.
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